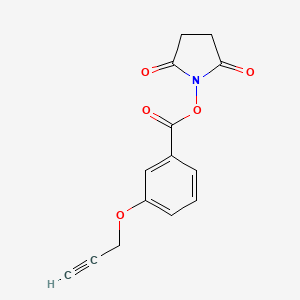
2,6-Dimethylbenzoic Anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylbenzoic Anhydride is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid, where two methyl groups are attached to the benzene ring at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoic Anhydride can be synthesized through the reaction of 2,6-dimethylbenzoic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The reaction can be represented as follows:
2C9H10O2+(CH3CO)2O→C18H18O3+2CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylbenzoic Anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,6-dimethylbenzoic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the byproduct acid.
Major Products
Hydrolysis: 2,6-Dimethylbenzoic acid.
Esterification: 2,6-Dimethylbenzoate esters.
Amidation: 2,6-Dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylbenzoic Anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: In the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylbenzoic Anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as alcohols and amines. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Anhydride: Similar structure but without the methyl groups.
2,6-Dimethylbenzoic Acid: The acid form of the compound.
4-Cyanobenzoic Acid: Contains a cyano group instead of methyl groups.
2-Bromobenzoic Acid: Contains a bromine atom instead of methyl groups.
Uniqueness
2,6-Dimethylbenzoic Anhydride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance and affect the compound’s behavior in chemical reactions compared to its non-methylated counterparts.
Eigenschaften
Molekularformel |
C18H18O3 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-7-5-8-12(2)15(11)17(19)21-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
XFMPEIBTNAPWGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC(=O)C2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)







![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)



